molecular formula C15H13ClO2 B183178 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 72293-95-9

1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone

Cat. No. B183178
CAS RN: 72293-95-9
M. Wt: 260.71 g/mol
InChI Key: ZQPMKDLVFWDXRG-UHFFFAOYSA-N
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Description

1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone, commonly known as CBOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

CBOPE has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOPE has been shown to have antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In material science, CBOPE has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, CBOPE has been used as a reagent for the preparation of various organic compounds.

Mechanism Of Action

The mechanism of action of CBOPE is not fully understood. However, studies have shown that CBOPE can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBOPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

CBOPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBOPE can inhibit the growth of cancer cells such as breast cancer cells and lung cancer cells. CBOPE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CBOPE has been shown to have antioxidant activity by scavenging free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using CBOPE in lab experiments is its relatively simple synthesis method. CBOPE can be synthesized in a one-pot reaction with a high yield. Another advantage is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of CBOPE.

Future Directions

There are several future directions for CBOPE research. One direction is to further investigate its antitumor activity and potential as a lead compound for the development of new anticancer drugs. Another direction is to explore its potential applications in material science and organic synthesis. In addition, further studies are needed to understand the mechanism of action and biochemical and physiological effects of CBOPE.

Synthesis Methods

CBOPE can be synthesized through the reaction of 4-hydroxyacetophenone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of CBOPE as a white crystalline solid with a yield of approximately 75%.

properties

CAS RN

72293-95-9

Product Name

1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C15H13ClO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3

InChI Key

ZQPMKDLVFWDXRG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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